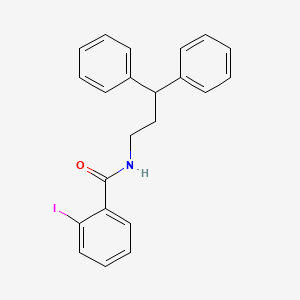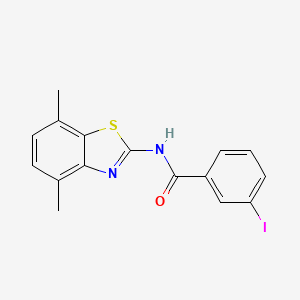
ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as CM-157, is a synthetic compound that has been studied for its potential use in various scientific research applications.
作用机制
The exact mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not yet fully understood, but it is believed to act on the brain's glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptors. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may modulate the activity of these receptors, leading to improved memory and learning, reduced anxiety and depression-like behaviors, and reduced drug addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may also increase the levels of other neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and addiction.
实验室实验的优点和局限性
One advantage of using ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its potential therapeutic effects for various neurological and psychiatric disorders. However, one limitation is the lack of human studies, as most of the research has been conducted on animal models.
未来方向
There are several future directions for research on ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, including further studies on its potential therapeutic effects for Alzheimer's disease, depression, anxiety, and addiction. Additionally, more research is needed on the optimal dosage and administration of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its long-term effects on the brain and body. Further studies on the mechanism of action of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate may also provide insights into the development of new treatments for neurological and psychiatric disorders.
合成方法
The synthesis of ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves several steps, including the protection of the hydroxyl group, the formation of the piperidine ring, and the deprotection of the hydroxyl group. The final product is obtained through a coupling reaction between the protected 3-chloro-4-hydroxybenzyl and 3-methoxybenzyl piperidine intermediates.
科学研究应用
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications, including its effects on memory and learning, anxiety, depression, and addiction. Studies have shown that ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate can improve memory and learning in rodents and may have potential therapeutic effects for Alzheimer's disease. Additionally, ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to reduce anxiety and depression-like behaviors in animal models and may have potential as an antidepressant. ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has also been studied for its potential use in reducing drug addiction and withdrawal symptoms.
属性
IUPAC Name |
ethyl 1-[(3-chloro-4-hydroxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-25(12-10-23)16-18-7-8-21(26)20(24)14-18/h4-8,13-14,26H,3,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXALVSPJYOTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chloro-4-hydroxybenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(3-chlorobenzyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5058756.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5058763.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)

![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)

![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)

![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5058857.png)